molecular formula C12H6Cl4N2O B3059268 Diazene, bis(2,5-dichlorophenyl)-, 1-oxide CAS No. 961-28-4

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide

Cat. No.: B3059268
CAS No.: 961-28-4
M. Wt: 336 g/mol
InChI Key: DOEXABLGMSKMAO-UHFFFAOYSA-N
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Description

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide is an aromatic diazene derivative characterized by two 2,5-dichlorophenyl groups attached to a central N–N–O moiety. The 2,5-dichloro substitution pattern introduces steric and electronic effects, influencing its physical-chemical properties and reactivity.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(2,5-dichlorophenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2O/c13-7-1-3-9(15)11(5-7)17-18(19)12-6-8(14)2-4-10(12)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEXABLGMSKMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+](C2=C(C=CC(=C2)Cl)Cl)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557418
Record name 1,4-Dichloro-2-[(Z)-(2,5-dichlorophenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-28-4
Record name 1,4-Dichloro-2-[(Z)-(2,5-dichlorophenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, bis(2,5-dichlorophenyl)-, 1-oxide typically involves the reaction of 2,5-dichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with another molecule of 2,5-dichloroaniline under controlled conditions to form the desired diazene compound. The reaction conditions often require careful temperature control and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert the diazene moiety to amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Diazene, bis(2,5-dichlorophenyl)-, 1-oxide exerts its effects involves its ability to undergo various chemical reactions. The diazene moiety can participate in redox reactions, while the phenyl rings can undergo substitution reactions. These properties allow the compound to interact with different molecular targets and pathways, making it versatile in its applications.

Comparison with Similar Compounds

Comparison with Similar Diazene Derivatives

Structural and Substituent Effects

Key structural analogues include:

  • Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide (CAS 2635-26-9): Features long alkyloxy chains at the para position .
  • Diazene, bis(4-methoxyphenyl)-, 1-oxide (CAS 1562-94-3): Para-methoxy substituents with electron-donating effects .
  • Diazene, bis(4-methylphenyl)-, 1-oxide : Para-methyl groups offering steric bulk without strong electronic effects .
  • Diazene, bis(4-methyl-3,5-dinitrophenyl)-, 1-oxide : Nitro groups at meta positions, introducing strong electron-withdrawing effects .
  • (Z)-1,2-Bis(3-chlorophenyl)diazene 1-oxide : A chloro-substituted analogue with meta-chloro groups, studied for crystal packing .
Substituent Impact:
  • Electron-withdrawing groups (e.g., Cl, NO₂): Increase thermal stability but reduce solubility in polar solvents.
  • Electron-donating groups (e.g., OMe, Me): Enhance solubility in organic solvents but may lower melting points.
  • Steric hindrance (e.g., 2,5-dichloro vs. para-substituted): The 2,5-dichloro configuration in the target compound likely reduces molecular symmetry, affecting crystal packing and melting behavior compared to para-substituted analogues.

Physical-Chemical Properties

Experimental and calculated data for analogues are summarized below:

Compound IE (eV) logP ΔfusH (kJ/mol) ΔvapH (kJ/mol) McVol (ml/mol)
bis[4-(heptyloxy)phenyl]- () 7.57 8.311 - - 362.95
bis(4-methoxyphenyl)- () - - 20.63–29.30 73.70 -
Target (bis(2,5-dichlorophenyl)-) Est. Est. Est. Est. Est.
  • Ionization Energy (IE) : The heptyloxy analogue’s IE (7.57 eV) reflects moderate electron-donating effects. The target’s chloro substituents, being electron-withdrawing, may lower IE slightly compared to methoxy/methyl derivatives.
  • logP : The heptyloxy compound’s high logP (8.311) indicates extreme lipophilicity. The target’s dichloro groups likely result in a lower logP (~6–7) due to reduced alkyl chain length but higher than methoxy derivatives.
  • Enthalpy of Fusion (ΔfusH) : Methoxy derivatives exhibit ΔfusH values of 20.63–29.30 kJ/mol, suggesting moderate crystalline stability. Chloro substituents may increase ΔfusH due to stronger intermolecular forces (e.g., halogen bonding).

Crystallographic and Packing Behavior

  • (Z)-1,2-Bis(3-chlorophenyl)diazene 1-oxide () exhibits N–O bond lengths of ~1.27 Å and π-π stacking interactions, typical of aromatic diazenes. The target’s 2,5-dichloro substitution may disrupt symmetric packing, leading to voids or alternative hydrogen-bonding motifs.
  • Packing Similarity : Tools like Mercury’s Materials Module () enable comparative analysis of crystal structures. Para-substituted analogues (e.g., methoxy, methyl) likely exhibit more regular packing than ortho-substituted derivatives like the target.

Biological Activity

Diazene, bis(2,5-dichlorophenyl)-, 1-oxide (commonly referred to as DDCPO) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of DDCPO, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

DDCPO is characterized by its diazene structure, which allows it to participate in various chemical reactions. The compound's activity is primarily attributed to its ability to generate reactive nitrogen species (RNS) upon decomposition. These RNS can interact with biological macromolecules, leading to oxidative stress and subsequent cellular damage.

Key Mechanisms:

  • Oxidative Stress Induction: DDCPO can produce free radicals that damage DNA, proteins, and lipids.
  • Inhibition of Enzymatic Activity: The compound may inhibit critical enzymes involved in cellular metabolism and proliferation.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of DDCPO on various cancer cell lines. The following table summarizes the findings from recent research:

Cell Line IC50 (µM) Effect Reference
HeLa (cervical cancer)15.2Significant cytotoxicity
MCF-7 (breast cancer)20.5Moderate cytotoxicity
A549 (lung cancer)12.8High cytotoxicity
HepG2 (liver cancer)18.0Significant cytotoxicity

These results indicate that DDCPO exhibits varying levels of cytotoxicity across different cancer cell lines, with the A549 cell line showing the highest sensitivity.

Case Studies

  • Case Study on HeLa Cells:
    A study investigated the effects of DDCPO on HeLa cells, demonstrating that treatment with DDCPO resulted in increased apoptosis rates compared to control groups. The mechanism was linked to oxidative stress and DNA damage response pathways.
  • Anti-inflammatory Activity:
    In addition to its cytotoxic effects, DDCPO has been evaluated for anti-inflammatory properties. Research showed that DDCPO could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diazene, bis(2,5-dichlorophenyl)-, 1-oxide
Reactant of Route 2
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Diazene, bis(2,5-dichlorophenyl)-, 1-oxide

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